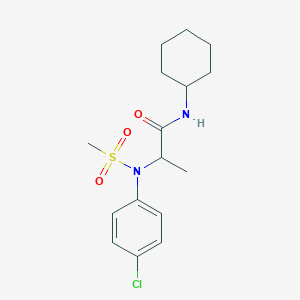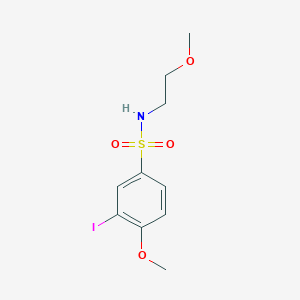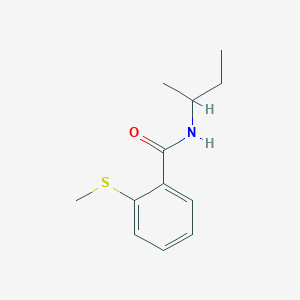![molecular formula C15H20N2O4S B4151648 N-[4-(morpholin-4-ylcarbonyl)phenyl]-N-(prop-2-en-1-yl)methanesulfonamide](/img/structure/B4151648.png)
N-[4-(morpholin-4-ylcarbonyl)phenyl]-N-(prop-2-en-1-yl)methanesulfonamide
Vue d'ensemble
Description
N-[4-(morpholin-4-ylcarbonyl)phenyl]-N-(prop-2-en-1-yl)methanesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains an allyl group, a morpholine ring, and a methanesulfonamide group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(morpholin-4-ylcarbonyl)phenyl]-N-(prop-2-en-1-yl)methanesulfonamide typically involves a multi-step process. One common method includes the reaction of 4-(4-morpholinylcarbonyl)phenylmethanesulfonyl chloride with allylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N-[4-(morpholin-4-ylcarbonyl)phenyl]-N-(prop-2-en-1-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
N-[4-(morpholin-4-ylcarbonyl)phenyl]-N-(prop-2-en-1-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[4-(morpholin-4-ylcarbonyl)phenyl]-N-(prop-2-en-1-yl)methanesulfonamide involves its interaction with specific molecular targets. The allyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The morpholine ring may enhance the compound’s binding affinity and specificity for certain targets, while the sulfonamide group can participate in hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
N-[4-(morpholin-4-ylcarbonyl)phenyl]-N-(prop-2-en-1-yl)methanesulfonamide can be compared with other similar compounds such as:
N-allyl-N-[4-(4-piperidinylcarbonyl)phenyl]methanesulfonamide: This compound has a piperidine ring instead of a morpholine ring, which may affect its binding properties and reactivity.
N-allyl-N-[4-(4-pyrrolidinylcarbonyl)phenyl]methanesulfonamide: The presence of a pyrrolidine ring can influence the compound’s steric and electronic properties.
N-allyl-N-[4-(4-piperazinylcarbonyl)phenyl]methanesulfonamide: The piperazine ring introduces additional nitrogen atoms, potentially altering the compound’s solubility and interaction with biological targets.
Each of these compounds has unique structural features that can impact their chemical behavior and applications, highlighting the versatility and potential of this compound in various fields.
Propriétés
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]-N-prop-2-enylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-3-8-17(22(2,19)20)14-6-4-13(5-7-14)15(18)16-9-11-21-12-10-16/h3-7H,1,8-12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQPDVRPJHOGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-3-nitrobenzenesulfonamide](/img/structure/B4151566.png)
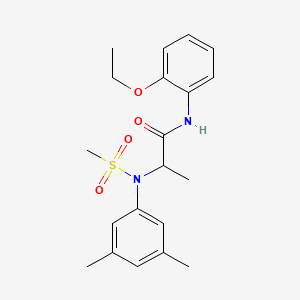
![2-[4-cyclohexyl-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B4151581.png)
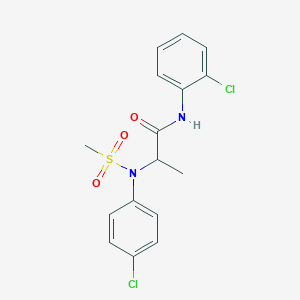
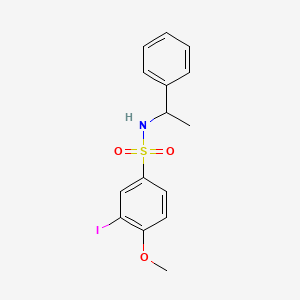
![ethyl 4-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4151613.png)
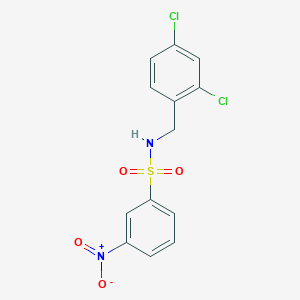
![N-(2-ethoxyphenyl)-4-(methylthio)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4151620.png)
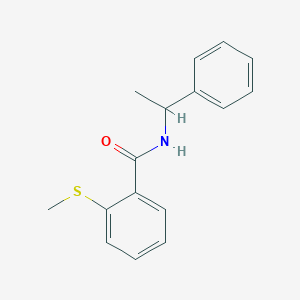
![N-(4-chlorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B4151634.png)
![2-(3-acetyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4151641.png)
